molecular formula C7H10OS B8727519 (2,4-Dimethylthiophen-3-yl)methanol CAS No. 63826-86-8

(2,4-Dimethylthiophen-3-yl)methanol

Cat. No.: B8727519
CAS No.: 63826-86-8
M. Wt: 142.22 g/mol
InChI Key: NFUNBBBJZYQGSY-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiophen-3-yl)methanol (CAS: 63826-86-8) is an alcohol derivative of a thiophene ring substituted with methyl groups at positions 2 and 2. Its molecular formula is C₇H₁₀OS, with a molecular weight of 142.22 g/mol . The compound is characterized by a hydroxymethyl (-CH₂OH) group at the 3-position of the thiophene ring. It is primarily used in organic synthesis and pharmaceutical intermediates, as indicated by its inclusion in alcohol compound catalogs and safety guidelines .

Key properties include:

  • Hazardous handling precautions: Avoid heat, flames, and inhalation (P210, P271) .
  • Applications: Likely serves as a precursor for heterocyclic derivatives due to its reactive alcohol and sulfur-containing aromatic system.

Properties

CAS No.

63826-86-8

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

(2,4-dimethylthiophen-3-yl)methanol

InChI

InChI=1S/C7H10OS/c1-5-4-9-6(2)7(5)3-8/h4,8H,3H2,1-2H3

InChI Key

NFUNBBBJZYQGSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1CO)C

Origin of Product

United States

Comparison with Similar Compounds

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol

Structure: Contains a thiazole ring (with nitrogen and sulfur) substituted with phenyl groups at positions 2 and 4, and a hydroxymethyl group at position 5 . Molecular Formula: C₁₆H₁₃NOS Molecular Weight: 267.35 g/mol Key Differences:

  • Heterocycle: Thiazole (N and S) vs. thiophene (S only).
  • Substituents : Bulky phenyl groups reduce solubility in polar solvents compared to methyl groups in the target compound.
  • Applications : Likely used in materials science or medicinal chemistry due to aromatic stacking interactions from phenyl groups .

{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol

Structure: A complex thiazole derivative with methoxy, trifluoromethylphenyl, and ethyl-linked aromatic substituents . Molecular Formula: C₂₁H₂₀F₃NO₂S Molecular Weight: 407.46 g/mol Key Differences:

  • Substituents : Trifluoromethyl (-CF₃) is strongly electron-withdrawing, increasing stability and altering reactivity compared to electron-donating methyl groups.
  • Functionality : Extended aromatic system and fluorinated groups enhance lipophilicity, making it suitable for hydrophobic environments (e.g., drug delivery) .

(2-Bromothiophen-3-YL)methanol

Structure : Thiophene with bromine at position 2 and hydroxymethyl at position 3 .
Molecular Formula : C₅H₅BrOS
Molecular Weight : ~193.08 g/mol (estimated)
Key Differences :

  • Substituents : Bromine’s high atomic weight and electronegativity increase density and reactivity (e.g., Suzuki coupling).
  • Reactivity : Bromine facilitates nucleophilic substitution, unlike methyl groups in the target compound.
  • Applications: Potential intermediate in cross-coupling reactions for agrochemicals or pharmaceuticals .

DIMETHENAMID-P (Herbicide)

Structure: Amide derivative with a 2,4-dimethylthiophen-3-yl group, chloroacetamide, and methoxypropan-2-yl chain . Molecular Formula: C₁₃H₁₉ClNO₂S Molecular Weight: 288.81 g/mol Key Differences:

  • Functional Group : Amide (-CONH-) replaces alcohol (-CH₂OH), altering hydrogen-bonding and solubility.
  • Bioactivity : Used as a chiral herbicide targeting weed lipid synthesis, unlike the target compound’s synthetic utility .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Key Applications
(2,4-Dimethylthiophen-3-yl)methanol C₇H₁₀OS 142.22 2,4-dimethyl, 3-CH₂OH Thiophene Organic synthesis
(2,4-Diphenyl-1,3-thiazol-5-yl)methanol C₁₆H₁₃NOS 267.35 2,4-diphenyl, 5-CH₂OH Thiazole Materials science
{5-[...]-trifluoromethylphenyl}methanol C₂₁H₂₀F₃NO₂S 407.46 CF₃, methoxy, ethyl-aromatic Thiazole Drug delivery
(2-Bromothiophen-3-YL)methanol C₅H₅BrOS ~193.08 2-Br, 3-CH₂OH Thiophene Cross-coupling reactions
DIMETHENAMID-P C₁₃H₁₉ClNO₂S 288.81 2,4-dimethylthiophene, chloroamide Thiophene Herbicide

Research Findings and Trends

  • Reactivity : Methyl and bromine substituents on thiophene significantly alter electronic properties, with bromine enabling cross-coupling reactions .
  • Solubility : Bulky substituents (e.g., phenyl, CF₃) reduce solubility in polar solvents compared to methyl groups .
  • Bioactivity : Amide derivatives (e.g., DIMETHENAMID-P) exhibit herbicidal activity, whereas alcohol derivatives are more common in synthesis .

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